3-(Pyrrolidin-1-ylméthyl)phénol

Vue d'ensemble

Description

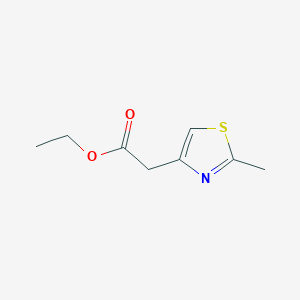

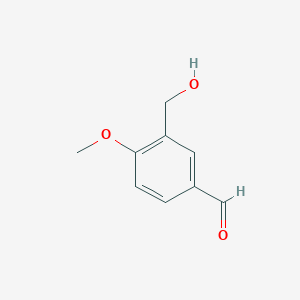

3-(Pyrrolidin-1-ylmethyl)phenol, also known as 3-PYMP, is an organic compound that has been studied extensively for its various applications in scientific research. It is a white crystalline solid with a molecular weight of 188.24 g/mol and a melting point of 73-75°C. 3-PYMP has been found to have a wide range of applications in biochemical and physiological studies, due to its unique properties.

Applications De Recherche Scientifique

Découverte de médicaments

Le composé “3-(Pyrrolidin-1-ylméthyl)phénol” est un type d’alkylaminophénol, qui est une classe de composés hétérocycliques contenant des groupes amine et phénol . Ces composés sont fréquemment utilisés dans la découverte de médicaments en raison de leur importance biologique . Le cycle pyrrolidine, un hétérocycle azoté à cinq chaînons, est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . L’intérêt pour cet échafaudage saturé est accru par sa capacité à explorer efficacement l’espace pharmacophore en raison de l’hybridation sp3, à contribuer à la stéréochimie de la molécule et à augmenter la couverture tridimensionnelle en raison de la non-planéité du cycle .

Traitement du cancer

Les alkylaminophénols, y compris “this compound”, ont été fréquemment utilisés dans le traitement du cancer . La diversité des espèces cancéreuses a conduit à l’utilisation de composés biologiquement actifs comme ingrédients pharmaceutiques. Par conséquent, la découverte de nouveaux composés ayant une action antiproliférative contre les cellules cancéreuses est très importante .

Propriétés antioxydantes

Les alkylaminophénols, y compris “this compound”, présentent de fortes propriétés antioxydantes . Cela les rend préférables dans les applications médicales .

Synthèse via la réaction de Petasis

Le composé “this compound” peut être synthétisé par la réaction de Petasis . Cette réaction se produit entre un aldéhyde, une amine et un acide boronique . Les conditions de réaction douces la rendent préférable dans de nombreuses applications .

Safety and Hazards

3-(Pyrrolidin-1-ylmethyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, respiratory irritation, and is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using the product only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

The use of pyrrolidine derivatives, including 3-(Pyrrolidin-1-ylmethyl)phenol, in drug discovery is a promising area of research . Future work could focus on improving the selectivity of the photocatalytic benzene oxidation reaction, which is used in the synthesis of phenol . Additionally, the design of new pyrrolidine compounds with different biological profiles could be an interesting direction for future research .

Mécanisme D'action

Target of Action

It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been associated with a variety of biological activities . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The compound is synthesized by the petasis reaction and is considered a biologically important alkylaminophenol compound . The molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .

Action Environment

It’s known that the reaction conditions of the petasis reaction, which is used to synthesize this compound, are mild, making it preferred in many applications .

Analyse Biochimique

Biochemical Properties

3-(Pyrrolidin-1-ylmethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in 3-(Pyrrolidin-1-ylmethyl)phenol can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity . This compound has been shown to interact with cytochrome P450 enzymes, affecting their metabolic functions . Additionally, 3-(Pyrrolidin-1-ylmethyl)phenol can bind to receptor proteins, altering signal transduction pathways and cellular responses .

Cellular Effects

The effects of 3-(Pyrrolidin-1-ylmethyl)phenol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Pyrrolidin-1-ylmethyl)phenol has been observed to affect the Akt signaling pathway, which is crucial for cell survival and proliferation . It can also alter the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, 3-(Pyrrolidin-1-ylmethyl)phenol impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 3-(Pyrrolidin-1-ylmethyl)phenol exerts its effects through various mechanisms. It can bind to enzyme active sites, either inhibiting or activating their functions. For instance, the compound’s phenolic group can participate in redox reactions, scavenging free radicals and protecting cells from oxidative damage . Additionally, 3-(Pyrrolidin-1-ylmethyl)phenol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(Pyrrolidin-1-ylmethyl)phenol over time are critical factors in its biochemical applications. In laboratory settings, this compound has shown stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have indicated that 3-(Pyrrolidin-1-ylmethyl)phenol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are essential for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Pyrrolidin-1-ylmethyl)phenol vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of dosage optimization in potential therapeutic applications of 3-(Pyrrolidin-1-ylmethyl)phenol.

Metabolic Pathways

3-(Pyrrolidin-1-ylmethyl)phenol is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the compound’s biotransformation, leading to the formation of various metabolites. The metabolic pathways of 3-(Pyrrolidin-1-ylmethyl)phenol also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and excretion . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-(Pyrrolidin-1-ylmethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, 3-(Pyrrolidin-1-ylmethyl)phenol can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 3-(Pyrrolidin-1-ylmethyl)phenol is a key determinant of its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 3-(Pyrrolidin-1-ylmethyl)phenol can accumulate in the endoplasmic reticulum, affecting protein folding and secretion . The compound’s localization to specific subcellular compartments is directed by targeting signals and post-translational modifications .

Propriétés

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXZWASTUWHFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357895 | |

| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69383-70-6 | |

| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)